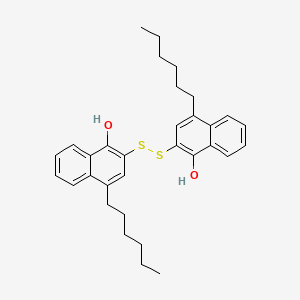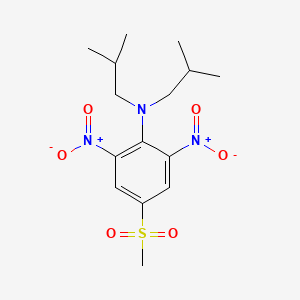![molecular formula C17H23ClN4O3 B14585303 1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one CAS No. 61220-46-0](/img/structure/B14585303.png)
1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound featuring a piperidine ring substituted with a 5-chloro-2-nitrophenyl group and an imidazolidin-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 5-chloro-2-nitrophenyl group: This step often involves a nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by the 5-chloro-2-nitrophenyl group.
Formation of the imidazolidin-2-one moiety: This can be synthesized through cyclization reactions involving urea derivatives.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the piperidine ring.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products:
Reduction of the nitro group: This yields the corresponding amine derivative.
Substitution of the chloro group: This yields various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure may be useful in the design of novel materials with specific properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving the piperidine and imidazolidin-2-one moieties.
Wirkmechanismus
The mechanism of action of 1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Domperidone: A dopamine antagonist with a similar piperidine structure.
Imidazole derivatives: Compounds containing the imidazole ring, which have various biological activities.
Uniqueness: 1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
61220-46-0 |
|---|---|
Molekularformel |
C17H23ClN4O3 |
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
1-[1-[3-(5-chloro-2-nitrophenyl)propyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C17H23ClN4O3/c18-14-3-4-16(22(24)25)13(12-14)2-1-8-20-9-5-15(6-10-20)21-11-7-19-17(21)23/h3-4,12,15H,1-2,5-11H2,(H,19,23) |
InChI-Schlüssel |
QPQCZPOFAQUZQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2CCNC2=O)CCCC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


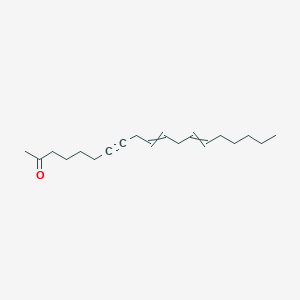

![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
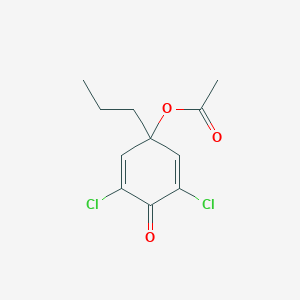
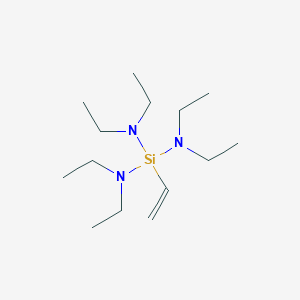
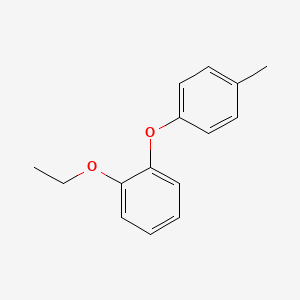
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
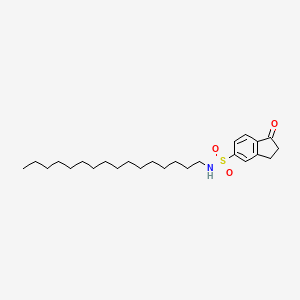
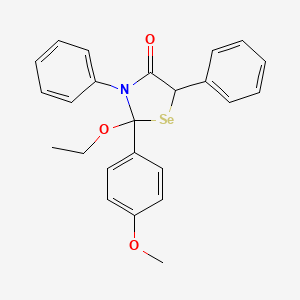
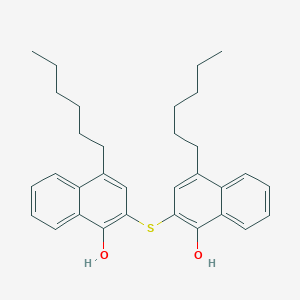
![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)

